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Compound of Interest
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carasiphenol C is a resveratrol trimer, a class of oligostilbenoids that has garnered significant
interest in the scientific community due to its complex structure and potential biological
activities. The precise structural elucidation of such natural products is fundamental for further
research into their pharmacological properties and potential therapeutic applications. Nuclear
Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous
determination of the chemical structure of organic molecules. This application note provides a
detailed summary of the *H and 3C NMR signal assignments for Carasiphenol C, based on
data reported in the scientific literature. Furthermore, it outlines the general experimental
protocols for acquiring and interpreting such NMR data.

Data Presentation: *H and **C NMR Signal
Assignments for Carasiphenol C

The following table summarizes the *H and 3C NMR chemical shifts () for Carasiphenol C.
The data is compiled from the supporting information of the publication detailing its total
synthesis. The spectra were recorded in acetone-de at 400 MHz for *H NMR and 100 MHz for
13C NMR.
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. . . . Multiplicity,

e 13C Chemical Shift 'H Chemical Shift Coupling Constant

(3, ppm) (3, ppm) (3, Hz)
la 45.4 4.38 d,J=116
1b 56.1 4.90 d,J=11.6
2 132.8 - -
3 129.0 6.78 d,J=84
4 115.6 6.64 d,J=84
5 157.9 - -
6 115.6 6.64 d,J=84
7 129.0 6.78 d,J=84
8 130.9 - -
9 158.3 - -
10 102.1 6.09 dJ=22
11 160.0 - -
12 107.4 6.31 t,J=22
13 160.0 - -
14 102.1 6.09 d,J=22
1 131.9 - -
2' 129.8 6.99 d,J=8.5
3 115.8 6.71 d,J=85
4 157.1 - -
5' 115.8 6.71 d,J=8.5
6' 129.8 6.99 d,J=85
1" 131.8 - -
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2" 130.0 7.02 d,J=8.6
3" 115.7 6.68 d,J=8.6
4" 156.9

5" 115.7 6.68 d,J=8.6
6" 130.0 7.02 d,J=8.6

Data obtained from the supporting information of the total synthesis of Carasiphenol C.

Experimental Protocols

The successful acquisition and interpretation of NMR data for complex molecules like
Carasiphenol C rely on standardized and carefully executed experimental protocols.

Sample Preparation

o Compound Purity: Ensure the sample of Carasiphenol C is of high purity (>95%) to avoid
interference from impurities in the NMR spectra.

¢ Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.
Acetone-ds is a common choice for polar compounds like phenols. Other suitable solvents
may include methanol-ds or DMSO-de.

» Concentration: Prepare a solution with a concentration of approximately 5-10 mg of
Carasiphenol C in 0.5-0.7 mL of the deuterated solvent.

 NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

¢ Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for
referencing the chemical shifts to 0.00 ppm. However, for polar deuterated solvents, the
residual solvent peak can also be used as a secondary reference.

1D NMR Spectroscopy (*H and *3C)

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for
better signal dispersion, which is crucial for complex molecules.
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» 'H NMR Acquisition:
o Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

o Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., O-
12 ppm).

o Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good
signal-to-noise ratio.

o Relaxation Delay: Use a relaxation delay of 1-2 seconds.
e 13C NMR Acquisition:

o Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify
the spectrum to singlets for each carbon.

o Spectral Width: Set a wide spectral width to cover all carbon environments (e.g., 0-200
ppm).

o Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of the 13C isotope.

o Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for
guantitative analysis, although shorter delays can be used for qualitative spectra.

2D NMR Spectroscopy for Signal Assignment

To unambiguously assign the *H and 13C signals of Carasiphenol C, a series of 2D NMR
experiments are essential.

e COSY (Correlation Spectroscopy): This experiment identifies proton-proton (*H-H) spin-spin
coupling networks, revealing which protons are adjacent to each other in the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded proton and carbon atoms (*H-13C), allowing for the assignment of protons to their
attached carbons.
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 HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds away. This is crucial for connecting
different spin systems and assigning quaternary carbons (carbons with no attached protons).

o NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space
correlations between protons that are in close proximity, which is vital for determining the
stereochemistry of the molecule.

Workflow for NMR Signal Assighment of
Carasiphenol C

The following diagram illustrates the logical workflow for the complete assignment of *H and 3C
NMR signals for a complex natural product like Carasiphenol C.
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Caption: Workflow for the NMR signal assignment of Carasiphenol C.
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Conclusion

The detailed *H and 3C NMR data presented in this application note, along with the outlined
experimental protocols, provide a valuable resource for researchers working with
Carasiphenol C and other related oligostilbenoids. The systematic application of 1D and 2D
NMR techniques is crucial for the accurate and complete structural characterization of such
complex natural products, which is a prerequisite for any further investigation into their
biological and pharmacological properties.

 To cite this document: BenchChem. [Application Note: 1H and 13C NMR Signal Assignment
for Carasiphenol C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595138#1h-and-13c-nmr-signal-assignment-for-
carasiphenol-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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